Cyanidin chloride
Overview
Description
Cyanidin chloride is a flavonoid compound that protects neuronal cells from oxidative stress . It is a pigment found in several varieties of berries . The empirical formula is C15H11ClO6 and the molecular weight is 322.70 .
Synthesis Analysis
The synthesis of Cyanidin chloride involves the use of a semi-preparative HPLC system loaded with an EP-C18M reversed-phase silica gel .Molecular Structure Analysis
The molecular structure of Cyanidin chloride is represented by the SMILES string [Cl-].Oc1cc (O)c2cc (O)c ( [o+]c2c1)-c3ccc (O)c (O)c3 .Chemical Reactions Analysis
Cyanidin chloride exhibits antioxidant properties and electrochemical activity. The oxidation peak potentials (Epa) of key anthocyanins are +368 mV for cyanidin .Physical And Chemical Properties Analysis
Cyanidin chloride appears as a violet powder . It has a melting point of over 300°C .Scientific Research Applications
Diabetes Management and Complications
Cyanidin chloride has been demonstrated to offer beneficial effects in the context of diabetes. Research indicates its potential in reducing albumin glycation rates in both in vitro and in vivo models, suggesting its utility in managing diabetes mellitus complications. Specifically, when encapsulated in liposomes, Cyanidin chloride showed enhanced anti-glycation activity, hinting at innovative therapeutic avenues for treating diabetes and its associated disorders (Gharib, Faezizadeh, & Godarzee, 2013).
Antidiabetic Potential through Enzyme Inhibition
The inhibitory activity of Cyanidin chloride and its glycosides against intestinal α-glucosidase and pancreatic α-amylase highlights its potential in the prevention and treatment of diabetes mellitus. Its specific inhibitory effects on intestinal sucrase and synergistic actions with acarbose suggest a promising role in dietary strategies aimed at managing diabetes (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).
Antidepressant-Like Efficacy
Cyanidin chloride has been found to exhibit antidepressant-like effects, dependent on the modulation of the PI3K/AKT/FoxG1/FGF-2 signaling pathway. This suggests its utility in the therapeutic intervention of depression, by enhancing neuronal differentiation and dendritic maturation (Shan et al., 2020).
Antioxidant and Anti-inflammatory Properties
Cyanidin chloride has shown notable antioxidant and anti-inflammatory activities. Studies indicate its ability to suppress the overproduction of reactive oxygen species (ROS) and modulate signaling pathways involved in inflammation and oxidative stress, highlighting its potential in preventing and treating inflammatory conditions and oxidative stress-related diseases (Gao et al., 2013).
Osteoporosis Prevention
Research on Cyanidin chloride reveals its capability to inhibit osteoclastogenesis and associated signaling pathways, providing a foundation for its use in preventing or treating osteolytic diseases like osteoporosis. By suppressing RANKL-mediated osteoclast formation and activity, Cyanidin chloride offers a novel approach to managing conditions characterized by excessive bone resorption (Cheng et al., 2018).
Anti-glycation and DNA Protection
Cyanidin chloride has demonstrated effectiveness in inhibiting protein glycation and protecting against oxidative DNA damage. This activity is significant for the management of diabetic complications and the preservation of cellular integrity under oxidative stress conditions, pointing towards its therapeutic potential in a range of metabolic and degenerative diseases (Suantawee, Cheng, & Adisakwattana, 2016).
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWNPJQKJEHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13306-05-3 (Parent) | |
Record name | Cyanidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80967263 | |
Record name | Cyanidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin chloride | |
CAS RN |
528-58-5 | |
Record name | Cyanidin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYANIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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